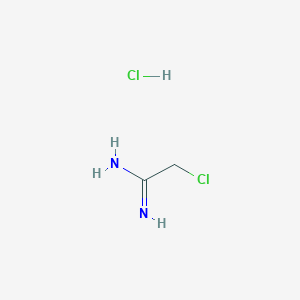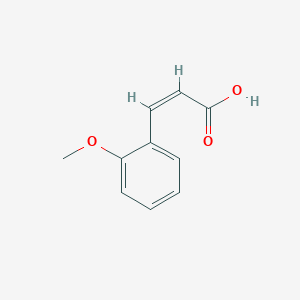
cis-2-Methoxycinnamic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of cis-2-methoxycinnamic acid and its derivatives involves several chemical processes, including the optimization of geometry without symmetry constraints and the use of density functional theory (DFT) for determining the most stable conformations. Researchers have developed methods to synthesize polyfunctionalized cis-decalins, indicating a broad interest in the synthesis techniques and applications of cis-2-methoxycinnamic acid derivatives in various chemical reactions and product developments (Hsu et al., 2008).
Molecular Structure Analysis
The molecular structure of cis-2-methoxycinnamic acid has been extensively investigated using Fourier Transform Infrared (FTIR) and Raman spectra. These studies provide insights into the vibrational assignments and fundamental modes of the compound, revealing the electronic and structural dynamics that underlie its reactivity and stability (Arjunan et al., 2015).
Chemical Reactions and Properties
cis-2-Methoxycinnamic acid participates in various chemical reactions, exhibiting unique reactivity profiles due to its molecular structure. The interaction between its functional groups and other molecules can lead to the formation of complex compounds with potential applications in different areas of chemistry and materials science. For instance, the compound has been used to study the aggregation behavior of photo-responsive systems, indicating its potential in the development of novel materials with specific light-responsive properties (Du et al., 2015).
Physical Properties Analysis
The physical properties of cis-2-methoxycinnamic acid, including its solubility in supercritical carbon dioxide, have been investigated to understand its behavior in various solvents and conditions. This knowledge is crucial for its application in extraction processes and the preparation of formulations where solubility and stability are critical factors (Murga et al., 2003).
Chemical Properties Analysis
The chemical properties of cis-2-methoxycinnamic acid, such as antioxidant activity, have been explored in detail. Studies have shown that hydroxycinnamic acid derivatives exhibit significant antioxidant activities, which can protect biological molecules from oxidative damage. This property is particularly important in the context of developing new pharmaceuticals and nutraceuticals with health-promoting benefits (Cheng et al., 2007).
Aplicaciones Científicas De Investigación
Structural and Vibrational Analysis : Studies on the structural and vibrational aspects of cis-2-Methoxycinnamic acid, using techniques like FTIR, FT-Raman, and quantum chemical studies, have provided insights into its stable conformers and electronic interactions, contributing to a deeper understanding of its molecular properties (Arjunan et al., 2015).
Therapeutic and Nutraceutical Applications : The compound exhibits a range of biologically useful properties, making it a candidate for various therapeutic and nutraceutical applications. Its potential roles in the prevention and treatment of chronic diseases like diabetes, cancer, and neurodegenerative diseases have been discussed (Płowuszyńska & Gliszczyńska, 2021).
Aggregation Behavior in Photo-responsive Systems : The aggregation behavior of cis-2-Methoxycinnamic acid in photo-responsive systems has been studied, revealing its ability to self-assemble and form structures like worm-like micelles, which can be influenced by factors like UV light irradiation (Du et al., 2015).
DNA Damage Response and Toxicity Studies : Research on the cis and trans isomers of the compound, especially in the context of UV filters in personal care products, has highlighted the differences in their genotoxic effects and implications for human health risk assessment (Sharma et al., 2017).
Photodynamics and Antioxidant Properties : Investigations into the photodynamics and antioxidant activities of cis-2-Methoxycinnamic acid and related compounds have provided insights into their potential as sunscreen components and their role in protecting against oxidative stress (Horbury et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-3-(2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVSPGUHMGGBO-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871964 | |
| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Methoxycinnamic acid | |
CAS RN |
14737-91-8 | |
| Record name | cis-2-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxycinnamic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-o-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYCINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOK9MP1NGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



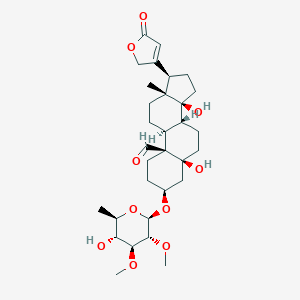
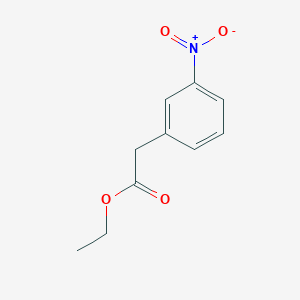
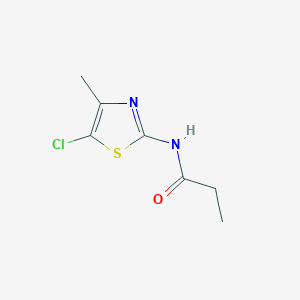

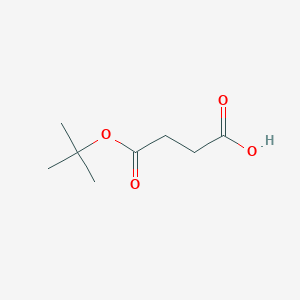
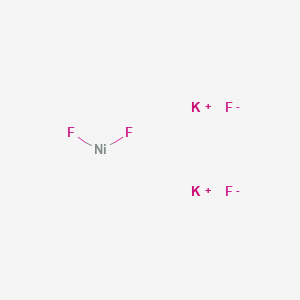
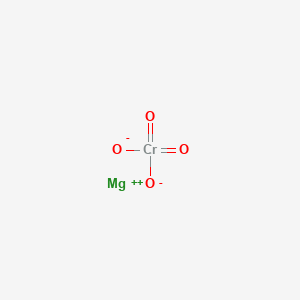
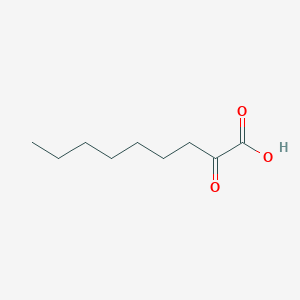

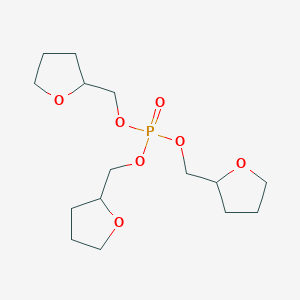

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)

